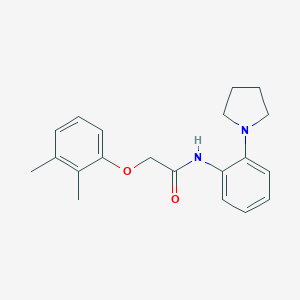![molecular formula C20H24N2O4 B243827 N-[5-methoxy-2-(4-morpholinyl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B243827.png)
N-[5-methoxy-2-(4-morpholinyl)phenyl]-2-(3-methylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-methoxy-2-(4-morpholinyl)phenyl]-2-(3-methylphenoxy)acetamide, also known as GW 501516, is a selective agonist of peroxisome proliferator-activated receptor delta (PPARδ). It is a synthetic drug that was initially developed for the treatment of metabolic and cardiovascular diseases. However, it has gained popularity in recent years as a performance-enhancing drug among athletes and bodybuilders due to its ability to increase endurance and fat burning.
Mécanisme D'action
N-[5-methoxy-2-(4-morpholinyl)phenyl]-2-(3-methylphenoxy)acetamide 501516 exerts its effects through activation of PPARδ, a nuclear receptor that regulates the expression of genes involved in lipid and glucose metabolism, inflammation, and oxidative stress. Activation of PPARδ leads to increased fatty acid oxidation and glucose uptake in skeletal muscle, resulting in improved endurance and energy metabolism. It also reduces inflammation and oxidative stress by inhibiting the expression of pro-inflammatory cytokines and increasing the expression of antioxidant enzymes.
Biochemical and Physiological Effects
N-[5-methoxy-2-(4-morpholinyl)phenyl]-2-(3-methylphenoxy)acetamide 501516 has been shown to increase endurance and exercise capacity in animal models and human studies. It enhances the utilization of fatty acids as an energy source, leading to increased endurance and reduced fatigue. It also improves glucose metabolism and insulin sensitivity, resulting in reduced risk of diabetes and metabolic disorders. In addition, it has been found to have anti-inflammatory and anti-tumor effects, which may have potential therapeutic applications in cancer and inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-[5-methoxy-2-(4-morpholinyl)phenyl]-2-(3-methylphenoxy)acetamide 501516 has several advantages for laboratory experiments, including its high potency and selectivity for PPARδ, as well as its ability to penetrate cell membranes and target intracellular receptors. However, it also has some limitations, such as its potential toxicity and off-target effects, which may affect the interpretation of experimental results. Therefore, caution should be exercised when using N-[5-methoxy-2-(4-morpholinyl)phenyl]-2-(3-methylphenoxy)acetamide 501516 in laboratory experiments, and appropriate controls and dosages should be used.
Orientations Futures
There are several future directions for research on N-[5-methoxy-2-(4-morpholinyl)phenyl]-2-(3-methylphenoxy)acetamide 501516, including:
1. Further investigation of its mechanisms of action and downstream signaling pathways.
2. Development of more potent and selective PPARδ agonists for therapeutic applications.
3. Evaluation of its potential therapeutic applications in cancer and inflammatory diseases.
4. Investigation of its effects on mitochondrial function and oxidative stress.
5. Development of novel drug delivery systems for improved bioavailability and efficacy.
6. Exploration of its effects on other metabolic pathways and potential drug interactions.
In conclusion, N-[5-methoxy-2-(4-morpholinyl)phenyl]-2-(3-methylphenoxy)acetamide 501516 is a synthetic drug with potential therapeutic applications in metabolic and cardiovascular diseases. Its ability to improve endurance and energy metabolism has also made it popular among athletes and bodybuilders. However, further research is needed to fully understand its mechanisms of action and potential therapeutic applications, as well as its limitations and potential toxicity.
Méthodes De Synthèse
The synthesis of N-[5-methoxy-2-(4-morpholinyl)phenyl]-2-(3-methylphenoxy)acetamide 501516 involves the reaction of 2-(4-morpholinyl)aniline with 2-(3-methylphenoxy)acetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting product is then subjected to methylation with dimethyl sulfate and deprotection with hydrochloric acid to yield the final product.
Applications De Recherche Scientifique
N-[5-methoxy-2-(4-morpholinyl)phenyl]-2-(3-methylphenoxy)acetamide 501516 has been extensively studied for its potential therapeutic applications in various diseases such as obesity, diabetes, dyslipidemia, and cardiovascular diseases. It has been shown to improve insulin sensitivity, increase HDL cholesterol levels, and reduce triglyceride levels in animal models. In addition, it has been found to have anti-inflammatory and anti-tumor properties.
Propriétés
Formule moléculaire |
C20H24N2O4 |
|---|---|
Poids moléculaire |
356.4 g/mol |
Nom IUPAC |
N-(5-methoxy-2-morpholin-4-ylphenyl)-2-(3-methylphenoxy)acetamide |
InChI |
InChI=1S/C20H24N2O4/c1-15-4-3-5-17(12-15)26-14-20(23)21-18-13-16(24-2)6-7-19(18)22-8-10-25-11-9-22/h3-7,12-13H,8-11,14H2,1-2H3,(H,21,23) |
Clé InChI |
HVVAWMIJZRVMBN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=C(C=CC(=C2)OC)N3CCOCC3 |
SMILES canonique |
CC1=CC(=CC=C1)OCC(=O)NC2=C(C=CC(=C2)OC)N3CCOCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-chloro-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]nicotinamide](/img/structure/B243748.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-chloronicotinamide](/img/structure/B243750.png)
![N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2,2-dimethylpropanamide](/img/structure/B243751.png)
![N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]-5-nitro-2-furamide](/img/structure/B243752.png)
![2,4-dimethoxy-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B243753.png)
![N-[4-(butanoylamino)phenyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B243754.png)
![N-(4-{[2-(4-bromophenoxy)-2-methylpropanoyl]amino}-2-methoxyphenyl)thiophene-2-carboxamide](/img/structure/B243756.png)

![N-[3-(isobutyrylamino)-4-methylphenyl]-2-furamide](/img/structure/B243759.png)
![N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2,4-dimethoxybenzamide](/img/structure/B243760.png)


